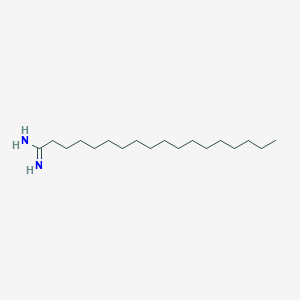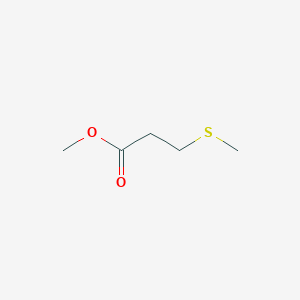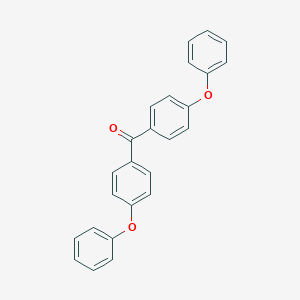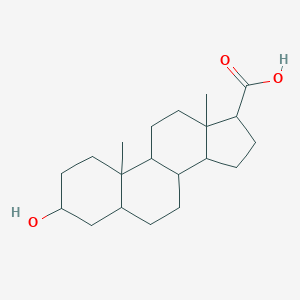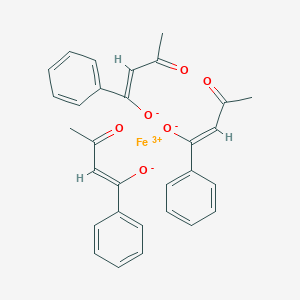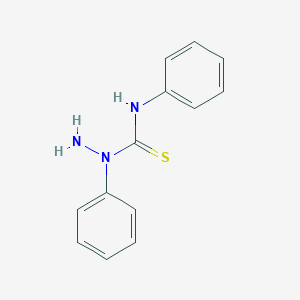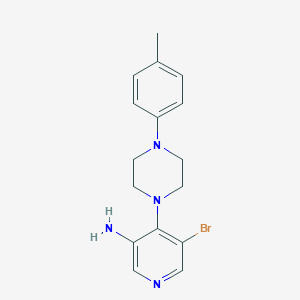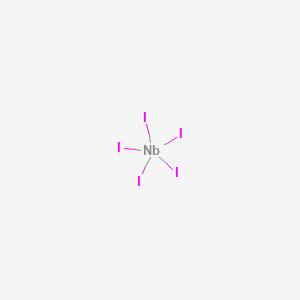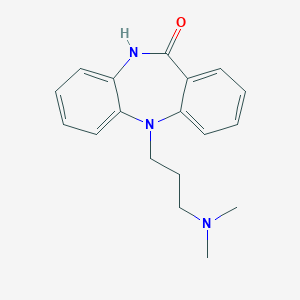
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one, commonly known as DIBOA, is a chemical compound that belongs to the class of benzodiazepines. It is a potent inhibitor of the enzyme proteasome, which is responsible for the degradation of intracellular proteins. DIBOA has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research applications.
Mécanisme D'action
DIBOA inhibits the proteasome enzyme by binding to its active site. This prevents the degradation of intracellular proteins, leading to an accumulation of misfolded and damaged proteins. The accumulation of these proteins can induce apoptosis in cancer cells, making DIBOA a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
DIBOA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. DIBOA has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIBOA in lab experiments is its potent proteasome inhibitory activity. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, DIBOA has some limitations, including its low solubility in water and its potential toxicity. Careful optimization of experimental conditions is required to minimize these limitations.
Orientations Futures
There are several future directions for research on DIBOA. One area of interest is the development of DIBOA-based anti-cancer drugs. Another area of interest is the investigation of the neuroprotective properties of DIBOA and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of DIBOA and to investigate its potential toxicity.
Méthodes De Synthèse
The synthesis of DIBOA involves the reaction of 2-nitrobenzaldehyde with 3-dimethylaminopropylamine in the presence of sodium borohydride. The resulting product is then subjected to a series of chemical reactions, including cyclization, reduction, and deprotection, to yield DIBOA. The overall synthesis method is a multi-step process, which requires careful optimization of reaction conditions to obtain high yields of the final product.
Applications De Recherche Scientifique
DIBOA has been found to have various scientific research applications. One of the most promising applications is its use as a proteasome inhibitor. Proteasome inhibitors have been shown to have anti-cancer properties, as they can induce apoptosis in cancer cells. DIBOA has been found to be a potent proteasome inhibitor, making it a promising candidate for the development of anti-cancer drugs.
Propriétés
Numéro CAS |
13450-72-1 |
|---|---|
Nom du produit |
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one |
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-7-13-21-16-10-5-3-8-14(16)18(22)19-15-9-4-6-11-17(15)21/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,22) |
Clé InChI |
SUKRRJYMPHOCIP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Autres numéros CAS |
13450-72-1 |
Synonymes |
5-[3-(Dimethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




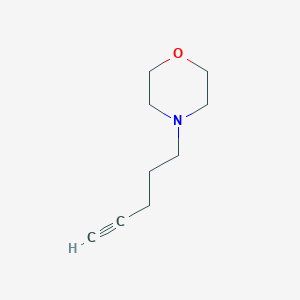
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
